

# A Comparative Guide to Therapeutic Agents Targeting the IL-23 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JG-23     |           |
| Cat. No.:            | B10857981 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the landscape of therapeutic agents targeting the Interleukin-23 (IL-23) signaling pathway is crucial for advancing research and developing novel treatments for a range of autoimmune inflammatory diseases. This guide provides a comparative analysis of key drugs targeting the IL-23 pathway, supported by available experimental data, with a focus on their efficacy, mechanisms of action, and the protocols of pivotal clinical trials.

The discovery of the IL-23/IL-17 signaling pathway has been a significant breakthrough in understanding and treating chronic inflammatory conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD).[1][2] IL-23, a pro-inflammatory cytokine, plays a central role in the pathogenesis of these diseases by promoting the expansion and maintenance of T helper 17 (Th17) cells, which in turn produce inflammatory mediators like IL-17.[3][4] This has led to the development of a new class of highly effective biologic therapies that specifically target this pathway.

## **Comparative Efficacy of IL-23 Inhibitors**

Several monoclonal antibodies that target the p19 subunit of IL-23 have been developed and approved, demonstrating significant efficacy in clinical trials. Below is a summary of key clinical trial data for prominent IL-23 inhibitors.



| Drug Name<br>(Brand<br>Name) | Target                                          | Indication                                                                                                  | Key<br>Efficacy<br>Endpoint(s) | Results                                          | Reference |
|------------------------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------------------------|--------------------------------------------------|-----------|
| Guselkumab<br>(Tremfya)      | IL-23 p19<br>subunit                            | Plaque<br>Psoriasis                                                                                         | PASI 90 at<br>week 16          | >70% of<br>patients<br>achieved<br>PASI 90.      | [5]       |
| Psoriatic<br>Arthritis       | ACR20<br>response at<br>week 24                 | Significantly higher response rates compared to placebo.                                                    | [6]                            |                                                  |           |
| Ulcerative<br>Colitis        | Clinical<br>remission at<br>week 44             | 50% (200mg<br>q4w) and<br>45% (100mg<br>q8w)<br>achieved<br>clinical<br>remission vs<br>19% for<br>placebo. | [7]                            |                                                  |           |
| Tildrakizumab<br>(Ilumya)    | IL-23 p19<br>subunit                            | Plaque<br>Psoriasis                                                                                         | PASI 75 at<br>week 12          | >60% of patients achieved PASI 75.               | [5]       |
| Risankizuma<br>b (Skyrizi)   | IL-23 p19<br>subunit                            | Plaque<br>Psoriasis                                                                                         | PASI 90 at<br>week 16          | Data from phase III trials showed high efficacy. | [4]       |
| Icotrokinra<br>(JNJ-2113)    | Oral IL-23<br>receptor<br>peptide<br>antagonist | Plaque<br>Psoriasis                                                                                         | IGA 0/1 at<br>week 16          | 64.7% of patients achieved clear or              | [8][9]    |



|                       |                                                         |        | almost clear<br>skin vs 8.3%<br>for placebo. |
|-----------------------|---------------------------------------------------------|--------|----------------------------------------------|
| PASI 90 at<br>week 16 | 49.6% of patients achieved PASI 90 vs 4.4% for placebo. | [8][9] |                                              |

Table 1: Comparative Efficacy of Key IL-23 Inhibitors from Phase III Clinical Trials.

## Experimental Protocols: A Look at Pivotal Clinical Trial Designs

The reproducibility and validity of clinical trial data are underpinned by rigorous experimental design. The phase III trials for the agents listed above generally follow a similar structure to ensure robust and unbiased results.

General Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Study of an IL-23 Inhibitor for Moderate-to-Severe Plaque Psoriasis:

- Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo.
- Patient Population: Adult patients with a diagnosis of moderate-to-severe plaque psoriasis,
  often defined by a certain Psoriasis Area and Severity Index (PASI) score, body surface area
  (BSA) involvement, and Investigator's Global Assessment (IGA) score. Patients are typically
  required to be candidates for systemic therapy or phototherapy.
- Study Design:
  - Screening Period: To assess eligibility criteria.
  - Randomization: Patients are randomly assigned to receive the investigational drug at one or more dose levels or a placebo. The randomization is double-blinded, meaning neither



the patient nor the investigator knows the treatment assignment.

- Treatment Period: Patients receive subcutaneous injections of the drug or placebo at specified intervals (e.g., weeks 0, 4, and every 8 or 12 weeks thereafter). For oral medications like Icotrokinra, patients take a pill once daily.[8]
- Primary Endpoint Assessment: The primary measure of efficacy is typically assessed at week 12 or 16. Common primary endpoints include the proportion of patients achieving a 75% or 90% reduction in their PASI score (PASI 75 or PASI 90) and/or the proportion of patients achieving an IGA score of "clear" or "almost clear" (IGA 0/1).
- Long-term Extension: Patients may continue on treatment in an open-label extension phase to gather long-term safety and efficacy data.
- Safety Monitoring: Adverse events are monitored and recorded throughout the study.

This standardized approach allows for the comparison of results across different studies and ensures the reliability of the findings.[10][11]

## Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental process, the following diagrams are provided.



Click to download full resolution via product page

Caption: The IL-23 signaling pathway in autoimmune inflammation.





Click to download full resolution via product page

Caption: A generalized workflow for a Phase III clinical trial of an IL-23 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 5. Review of phase III trial data on IL-23 inhibitors tildrakizumab and guselkumab for psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guselkumab, an inhibitor of the IL-23p19 subunit, provides sustained improvement in signs and symptoms of active psoriatic arthritis: 1 year results of a phase III randomised study of patients who were biologic-naïve or TNFα inhibitor-experienced - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Johnson & Johnson's Dual IL-23 Inhibitor Guselkumab Receives FDA Approval for Ulcerative Colitis [synapse.patsnap.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. J&J, Protagonist's oral anti-IL-23 meets primary goals in key psoriasis trials [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Guidance: Rigor and Reproducibility in Grant Applications | Grants & Funding [grants.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Therapeutic Agents Targeting the IL-23 Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857981#reproducibility-of-jg-23-experimental-results]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com